Rabeprazole-d4 sodium salt is a deuterated form of Rabeprazole, a potent proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and other conditions related to excessive stomach acid production. The deuterated version is utilized as an internal standard in analytical chemistry, particularly in mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Rabeprazole in biological samples .
Rabeprazole-d4 sodium salt is synthesized from Rabeprazole, which is derived from a series of chemical reactions involving various reagents. The compound is commercially available from multiple suppliers, including Cayman Chemical and Simson Pharma, indicating its importance in both research and clinical settings .
The synthesis of Rabeprazole-d4 sodium salt typically involves the introduction of deuterium into the Rabeprazole molecule. This can be achieved through various chemical methods, including isotopic exchange reactions where hydrogen atoms are replaced with deuterium.
Rabeprazole-d4 sodium salt has a similar molecular structure to Rabeprazole but includes deuterium atoms. Its molecular formula is , with a molecular weight of approximately 385.45 g/mol .
Rabeprazole-d4 sodium salt can undergo various chemical reactions typical of proton pump inhibitors, including:
The stability and reactivity of Rabeprazole-d4 sodium salt are crucial for its application as an internal standard in analytical methods. Its chemical behavior closely mirrors that of non-deuterated Rabeprazole, allowing for accurate quantification in complex biological matrices .
Rabeprazole acts by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition leads to decreased gastric acid secretion.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of Rabeprazole-d4 sodium salt .
Rabeprazole-d4 sodium salt is primarily used in research settings as an internal standard for:
This compound's role as an internal standard enhances the reliability of analytical results, making it invaluable in both clinical and research laboratories .
Rabeprazole-d4 Sodium Salt (C₁₈H₁₆D₄N₃NaO₃S) is a deuterated analog of rabeprazole sodium, where four hydrogen atoms at the 4,5,6,7-positions of the benzimidazole ring are replaced by deuterium (^2H) atoms [5] [7] [10]. This site-specific labeling preserves the core pharmacophore—a pyridinylmethylsulfinyl benzimidazole structure—while altering the isotopic signature for analytical traceability. The sodium salt form enhances aqueous solubility, critical for in vitro applications [10].
Spectral Verification:
Synthetic Pathway:Deuteration is achieved via acid-catalyzed H/D exchange on the benzimidazole precursor using deuterium oxide (D₂O), followed by sulfoxidation and salt formation. This method achieves isotopic purity ≥99 atom % D and chemical purity ≥97% [7] [10].
Table 1: Isotopic Labeling Positions and Spectral Signatures
Position | Atom Replaced | NMR Shift (δ ppm) | MS Fragment (m/z) |
---|---|---|---|
Benzimidazole-4 | H → D | Loss of 7.85 ppm (^1H) | 385.45 [M+Na]⁺ |
Benzimidazole-5 | H → D | Loss of 7.92 ppm (^1H) | 252.10 (C₁₄H₁₀D₂N₂OS⁺) |
Benzimidazole-6 | H → D | Loss of 7.90 ppm (^1H) | 252.10 (C₁₄H₁₀D₂N₂OS⁺) |
Benzimidazole-7 | H → D | Loss of 8.10 ppm (^1H) | 134.05 (C₇D₄N₂) |
The deuterated and non-deuterated forms share identical chemical reactivity but exhibit distinct physicochemical and analytical properties due to isotopic effects:
Molecular Properties:
Metabolic Stability:Deuteration reduces hepatic clearance by cytochrome P450 enzymes (CYP2C19/CYP3A4). In vitro studies show a 1.8-fold increase in half-life (t₁/₂) for rabeprazole-d4 due to the kinetic isotope effect, which decelerates oxidative demethylation [1] [10].
Analytical Utility:Rabeprazole-d4 serves as an internal standard in LC-MS/MS bioanalysis:
Table 2: Key Comparative Physicochemical Properties
Property | Rabeprazole-d4 Sodium Salt | Rabeprazole Sodium Salt | Significance |
---|---|---|---|
Molecular Weight | 385.45 g/mol | 381.43 g/mol | MS differentiation |
pKa (Pyridinyl N) | 4.42 ± 0.05 | 4.38 ± 0.05 | Altered protonation kinetics |
Solubility in H₂O | 52.3 mg/mL | 56.7 mg/mL | Formulation equivalence |
CYP2C19 t₁/₂ (in vitro) | 18.7 min | 10.4 min | Enhanced metabolic stability |
Plasma Stability (24h) | 98.5% intact | 94.2% intact | Reduced degradation |
Solubility Profile:Rabeprazole-d4 sodium salt is hygroscopic and dissolves readily in aqueous buffers (pH 7.4), with solubility >50 mg/mL. In organic solvents, solubility ranks: DMSO > methanol > ethanol > acetonitrile. Deuterium substitution marginally decreases solubility in alcohols due to enhanced hydrogen bonding strength [10].
Acid-Base Characteristics:The compound exhibits two pKa values:
Stability Under Stress Conditions:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9